N,N,2-trimethylpyrimidin-4-amine
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Overview
Description
N,N,2-trimethylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-trimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation steps . The reaction conditions are optimized to improve yield and reduce by-products.
Industrial Production Methods: Industrial production of this compound often employs a one-pot process to simplify the synthesis and improve efficiency. This method involves the use of methyl cyanoacetate, urea, and sodium methylate as raw materials, followed by cyclization and methylation using dimethyl sulfate . This approach not only enhances the yield but also minimizes waste production.
Chemical Reactions Analysis
Types of Reactions: N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N,2-trimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This inhibition helps in alleviating inflammation and associated symptoms.
Comparison with Similar Compounds
6-chloro-N,N,2-trimethylpyrimidin-4-amine: This compound has similar structural features but includes a chlorine atom, which can alter its chemical properties and reactivity.
N,N-dimethylpyridin-4-amine: Although structurally related, this compound belongs to the pyridine family and exhibits different chemical behavior.
Uniqueness: N,N,2-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N,N,2-trimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-8-5-4-7(9-6)10(2)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWWQCGLSYDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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